molecular formula C21H17O3P B12550626 Dinaphthalen-1-yl methylphosphonate CAS No. 173313-35-4

Dinaphthalen-1-yl methylphosphonate

Cat. No.: B12550626
CAS No.: 173313-35-4
M. Wt: 348.3 g/mol
InChI Key: BDHGNMFWLBZXEM-UHFFFAOYSA-N
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Description

Dinaphthalen-1-yl methylphosphonate is an organophosphorus compound characterized by the presence of two naphthalene rings attached to a methylphosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-yl methylphosphonate typically involves the reaction of naphthalene derivatives with methylphosphonic dichloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:

    Reactants: Naphthalene derivative, methylphosphonic dichloride, triethylamine.

    Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, at a temperature range of 0-25°C.

    Procedure: The naphthalene derivative is added to a solution of methylphosphonic dichloride in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: Dinaphthalen-1-yl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Various nucleophiles (e.g., amines, alcohols); conditions: solvent choice depends on the nucleophile, typically room temperature to reflux.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphonates.

Mechanism of Action

The mechanism of action of dinaphthalen-1-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Dinaphthalen-1-yl methylphosphonate can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its dual naphthalene rings, which confer unique electronic and steric properties. These properties make it particularly useful in applications requiring high thermal stability and specific molecular interactions.

Properties

CAS No.

173313-35-4

Molecular Formula

C21H17O3P

Molecular Weight

348.3 g/mol

IUPAC Name

1-[methyl(naphthalen-1-yloxy)phosphoryl]oxynaphthalene

InChI

InChI=1S/C21H17O3P/c1-25(22,23-20-14-6-10-16-8-2-4-12-18(16)20)24-21-15-7-11-17-9-3-5-13-19(17)21/h2-15H,1H3

InChI Key

BDHGNMFWLBZXEM-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1=CC=CC2=CC=CC=C21)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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